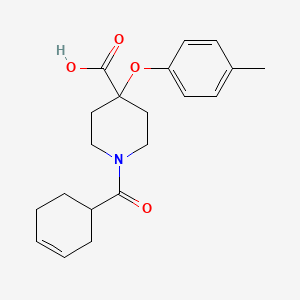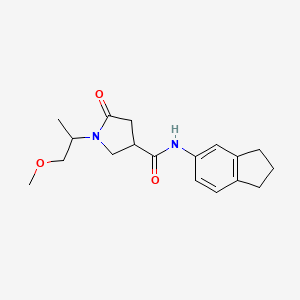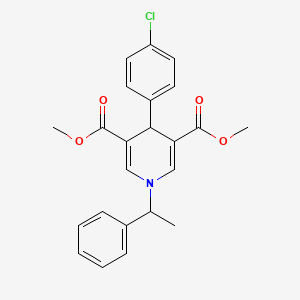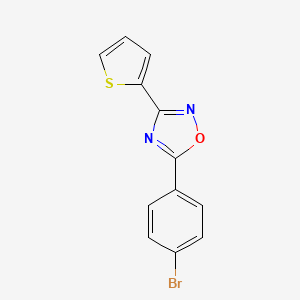![molecular formula C18H18ClNO B5319937 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride, also known as Furfenorex, is a psychostimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s and was used as an appetite suppressant and weight loss aid. However, due to its potential for abuse and addiction, it is no longer used for medical purposes. In recent years, Furfenorex has gained attention in the scientific community for its potential use in research.
Mechanism of Action
The exact mechanism of action of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This, in turn, leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to decrease appetite and induce weight loss. Additionally, this compound has been shown to have anxiogenic effects, which can lead to increased anxiety and agitation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride in lab experiments is its ability to increase locomotor activity in animals. This can be useful in studying the effects of psychostimulants on the central nervous system. However, one limitation of using this compound is its potential for abuse and addiction. Care must be taken to ensure that it is used only for research purposes and not for recreational use.
Future Directions
There are a number of potential future directions for research on 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, which is a neurotransmitter that is often targeted in the treatment of ADHD. Additionally, this compound may have potential as a treatment for depression, as it has been shown to increase levels of serotonin, which is often targeted in the treatment of depression.
Another area of interest is the development of new psychostimulant drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs with improved efficacy and reduced potential for abuse and addiction.
In conclusion, this compound is a psychostimulant drug that has gained attention in the scientific community for its potential use in research. It has been shown to have a number of biochemical and physiological effects and has potential as a treatment for ADHD and depression. However, care must be taken to ensure that it is used only for research purposes and not for recreational use.
Synthesis Methods
The synthesis of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride involves the reaction of 2-(2-chlorophenyl)acetonitrile with 5-phenyl-2-furanmethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant.
properties
IUPAC Name |
1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-3-7-15(8-4-1)13-19-14-17-11-12-18(20-17)16-9-5-2-6-10-16;/h1-12,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGWKUOWBLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)

![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![5-(2-butoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5319929.png)




![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)